molecular formula C20H28N4O3 B154093 2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol CAS No. 126335-39-5

2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol

Cat. No.: B154093
CAS No.: 126335-39-5
M. Wt: 372.5 g/mol
InChI Key: CFOWFFPERGTOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:

    Diazotization: The starting material, 4-amino-3-n-butoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)aniline in an alkaline medium to form the desired azo compound.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone-like structures.

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.

    Substitution: Electrophilic reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are employed.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in textile dyeing for its vibrant and stable color properties.

Mechanism of Action

The compound exerts its effects primarily through its azo group (-N=N-), which can undergo reversible changes in different chemical environments. The molecular targets and pathways involved include:

    pH Sensitivity: The azo group can accept or donate protons, leading to color changes that are useful in pH indicators.

    Complex Formation: The hydroxyl and amino groups can form stable complexes with metal ions and other molecules, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology for staining tissues.

    Sudan III: An azo dye used for staining lipids in biological samples.

Uniqueness

2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where both solubility and stability are required.

Properties

CAS No.

126335-39-5

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

2-[4-[(4-amino-3-butoxyphenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C20H28N4O3/c1-2-3-14-27-20-15-17(6-9-19(20)21)23-22-16-4-7-18(8-5-16)24(10-12-25)11-13-26/h4-9,15,25-26H,2-3,10-14,21H2,1H3

InChI Key

CFOWFFPERGTOBX-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N

Synonyms

4-((4-AMINO-3-N-BUTOXYPHENYL)AZO)-N,N-BIS(2-HYDROXYETHYL)ANILINE

Origin of Product

United States

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